molecular formula C23H24ClN3O4 B2539338 Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-71-0

Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2539338
CAS RN: 899727-71-0
M. Wt: 441.91
InChI Key: AFKHGVPRYOWIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Inhibitors

Compounds with a spiropiperidine core, similar to the chemical , have been synthesized and evaluated as acetyl-CoA carboxylase inhibitors. This research area explores the synthesis of complex organic molecules with potential therapeutic applications. The development of these compounds involves intricate synthetic routes, highlighting the potential for this chemical to be used in designing novel inhibitors with specific biological targets (Huard et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research due to their prevalence in bioactive molecules. For instance, compounds synthesized from ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate are studied for their cytotoxic activities, showcasing the importance of such chemical structures in medicinal chemistry and drug design (Hegazi et al., 2010).

Ligand Design for σ-Receptors

Spiropiperidine compounds have also been investigated for their affinity towards σ1- and σ2-receptors, with potential implications in neuropsychiatric disorders and cancer. The design and synthesis of these ligands involve understanding the structural requirements for receptor binding and activity modulation, indicating a possible research avenue for the compound (Maier & Wünsch, 2002).

Mycobacterium Tuberculosis Inhibitors

Thiazole-aminopiperidine hybrids, incorporating structural elements similar to the compound , have been designed and synthesized as inhibitors of Mycobacterium tuberculosis. This highlights the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 9-chloro-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-20(18-13-16(24)5-8-21(18)31-23)14-19(25-27)15-3-6-17(28)7-4-15/h3-8,13,20,28H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKHGVPRYOWIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

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